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Cat. No.: B560525 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Adenosine triphosphate (ATP) is the principal energy currency of the cell, fueling a vast array of

biological processes. Consequently, cellular ATP concentration is a critical indicator of

metabolic activity, cell health, and proliferation.[1] Many pharmacological agents exert their

effects, either intentionally or as off-target toxicity, by disrupting cellular bioenergetics.

Therefore, monitoring drug-induced changes in ATP levels is crucial in drug discovery and

development for assessing compound efficacy and potential toxicity.[2][3]

ATP-Red 1 is a highly selective, cell-permeable, fluorescent probe designed for the real-time

detection of ATP in living cells. It localizes primarily within the mitochondria, the powerhouse of

the cell, making it an excellent tool for investigating drugs that target mitochondrial function.

The probe is non-fluorescent in its native state but exhibits a significant increase in

fluorescence upon binding to ATP, allowing for a direct and quantitative assessment of

intracellular ATP fluctuations. This application note provides detailed protocols for using ATP-
Red 1 to measure changes in cellular ATP levels following drug treatment, utilizing

fluorescence microscopy and flow cytometry.

Mechanism of Action
ATP-Red 1 is a multisite-binding, switchable fluorescent probe. In the absence of ATP, the

molecule exists in a closed, non-fluorescent spirocyclic form. Upon encountering ATP, the
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probe undergoes a multi-site interaction with the amine, phosphate, and ribose moieties of the

ATP molecule. This binding event breaks a covalent bond in the probe, forcing the spirocycle to

open. This conformational change results in a significant "turn-on" red fluorescence response.

The fluorescence intensity of ATP-Red 1 is directly proportional to the ATP concentration over a

physiological range. The probe is highly selective for ATP, with minimal cross-reactivity to other

nucleotides like ADP and AMP or various cellular analytes.
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Caption: Mechanism of ATP-Red 1 fluorescence activation.

Experimental Protocols
These protocols provide a framework for using ATP-Red 1. Optimal conditions, such as cell

density and probe concentration, should be determined empirically for specific cell types and

experimental setups.

Reagent Preparation
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ATP-Red 1 Stock Solution (10 mM):

Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the

bottom.

Warm the vial to room temperature.

Add the appropriate volume of high-quality, anhydrous DMSO to create a 5-10 mM stock

solution (e.g., for 1 mg of ATP-Red 1 with a MW of 561.48, add 178 µL of DMSO for a 10

mM stock).

Mix thoroughly by vortexing.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C or -80°C, protected from light.

ATP-Red 1 Working Solution (5-10 µM):

On the day of the experiment, dilute the 10 mM stock solution into a serum-free cell

culture medium or PBS to a final working concentration of 5-10 µM.

This working solution should be prepared fresh and used immediately. Protect from light.

Protocol for Drug Treatment and Cell Staining
This workflow is designed for a 96-well plate format but can be adapted for other culture

vessels.
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1. Seed Cells
Plate cells and allow them to adhere

overnight.

2. Drug Treatment
Treat cells with the compound of interest.

Include vehicle and positive/negative controls.

3. Prepare & Add ATP-Red 1
Dilute stock to a 5-10 µM working solution

and add to each well.

4. Incubate
Incubate at 37°C for 15-30 minutes,

protected from light.

5. Wash Cells
Remove the staining solution and wash

cells gently with PBS.

6. Add Fresh Media/Buffer
Add clear imaging buffer or media

to the cells.

7. Data Acquisition

Fluorescence Microscopy
(Ex/Em = 510/590 nm)

Imaging

Flow Cytometry
(e.g., PE or similar channel)

Quantification

Click to download full resolution via product page

Caption: Experimental workflow for drug screening with ATP-Red 1.
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Cell Seeding: Seed cells in a 96-well plate (or other appropriate culture vessel) at a density

that ensures they are in the logarithmic growth phase at the time of the experiment. Allow

cells to adhere and recover overnight. A typical density is 2x10^5 cells/well in 100 µL.

Drug Treatment: Remove the culture medium and add fresh medium containing the drug of

interest at various concentrations. Include appropriate controls:

Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g.,

DMSO).

Positive Control (ATP depletion): Cells treated with a known mitochondrial inhibitor like

KCN, rotenone, or CCCP.

Positive Control (ATP increase): In some contexts, drugs like camptothecin have been

shown to increase ATP levels in the early stages of apoptosis.

Incubation: Incubate the cells with the drug for the desired period (e.g., 2, 4, 6, 16, or 24

hours), depending on the drug's mechanism of action.

Staining: After drug treatment, carefully remove the medium. Add 100 µL of the freshly

prepared ATP-Red 1 working solution (5-10 µM) to each well.

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

Wash: Remove the ATP-Red 1 working solution and wash the cells twice with warm PBS or

a suitable imaging buffer.

Analysis: Add fresh PBS or culture medium to the wells and proceed immediately to data

acquisition.

Data Acquisition
Fluorescence Microscopy:

Image the cells using a fluorescence microscope equipped with filters appropriate for the

probe's spectral properties (Excitation/Emission ≈ 510/590 nm).
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Use consistent acquisition settings (e.g., exposure time, gain) across all wells to ensure

comparability.

A decrease in red fluorescence intensity in drug-treated cells compared to the vehicle

control indicates ATP depletion. Conversely, an increase suggests a rise in ATP levels.

Flow Cytometry:

After the wash step, detach the cells using a gentle, non-enzymatic cell dissociation buffer

or trypsin.

Resuspend the cells in PBS or FACS buffer to get a single-cell suspension.

Analyze the fluorescence intensity of the cell population using a flow cytometer. The red

fluorescence from ATP-Red 1 can typically be detected in the PE channel.

The geometric mean fluorescence intensity (gMFI) of the cell population can be used to

quantify the relative changes in ATP levels between different treatment groups.

Data Presentation and Expected Results
Quantitative data should be summarized to compare the effects of different compounds. The

tables below provide examples of drug-induced ATP changes observed in various studies,

which can be used as a reference for designing experiments with ATP-Red 1.

Table 1: Examples of Drug-Induced ATP Depletion
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Compound Cell Line Treatment Assay Used
Result
(Relative to
Control)

Reference

KCN OSCC Cells
2.5 µM, 20

min
ATP-Red 1

Weaker

fluorescence

(qualitative)

Rotenone / 2-

Deoxy-D-

glucose

Various 16 h CellTiter-Glo
~90-95% ATP

Depletion

CCCP /

Dasatinib
Various 16 h CellTiter-Glo

Up to 100-

fold ATP

decrease

IACS-010759

/ Vinorelbine
OCI-AML2 16 h CellTiter-Glo

1.2 to 4-fold

ATP

decrease

Table 2: Examples of Drug-Induced ATP Increase

Compound Cell Line Treatment Assay Used
Result
(Relative to
Control)

Reference

Camptothecin Jurkat Cells 10 µM ATP-Red 1

Increased

fluorescence

(qualitative)

Mefloquine P. falciparum 100 nM, 4 h CellTiter-Glo
~2.4-fold ATP

Increase

Artemisinin P. falciparum 100 nM, 2 h CellTiter-Glo
~4.5-fold ATP

Increase

Signaling Pathways and Drug Targets
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Drugs can alter cellular ATP levels primarily by targeting the two main ATP-producing

pathways: glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) in the

mitochondria. ATP-Red 1 is particularly well-suited for studying drugs that affect OXPHOS due

to its mitochondrial localization.
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Caption: Major ATP production pathways and points of drug intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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